molecular formula C5H2Br2IN B15244767 2,3-Dibromo-4-iodopyridine

2,3-Dibromo-4-iodopyridine

Cat. No.: B15244767
M. Wt: 362.79 g/mol
InChI Key: YVZVDFYRVXHMLP-UHFFFAOYSA-N
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Description

2,3-Dibromo-4-iodopyridine is a halogenated pyridine derivative, characterized by the presence of two bromine atoms and one iodine atom attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-4-iodopyridine typically involves halogenation reactions. One common method is the bromination of 4-iodopyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 2 and 3 positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-4-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2,3-Dibromo-4-iodopyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Dibromo-4-iodopyridine exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms. These atoms can undergo substitution or coupling reactions, leading to the formation of new compounds with potential biological or chemical activity. The molecular targets and pathways involved depend on the specific derivatives and their intended applications .

Comparison with Similar Compounds

Uniqueness: 2,3-Dibromo-4-iodopyridine is unique due to the combination of bromine and iodine atoms, which provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis. Its ability to undergo selective reactions and form diverse products highlights its importance in research and industrial applications .

Properties

Molecular Formula

C5H2Br2IN

Molecular Weight

362.79 g/mol

IUPAC Name

2,3-dibromo-4-iodopyridine

InChI

InChI=1S/C5H2Br2IN/c6-4-3(8)1-2-9-5(4)7/h1-2H

InChI Key

YVZVDFYRVXHMLP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1I)Br)Br

Origin of Product

United States

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